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Compound of Interest

Compound Name: SNT-207858 free base

Cat. No.: B2846375 Get Quote

CAS Number: 1104080-42-3

This technical guide provides an in-depth overview of SNT-207858 free base, a potent and

selective antagonist of the melanocortin-4 receptor (MC-4R). This document is intended for

researchers, scientists, and drug development professionals interested in the pharmacological

and therapeutic potential of this compound.

Chemical and Physical Properties
SNT-207858 is a small molecule with the following properties:

Property Value

Molecular Formula C₃₂H₄₃Cl₂N₅O₃

Molecular Weight 616.6 g/mol

CAS Number 1104080-42-3

Synonyms

SNT207858, N-[(2R)-3-(2,4-Dichlorophenyl)-1-

oxo-1-(4-{3-[(2R)-2-(1-pyrrolidinyl)butoxy]-2-

pyridinyl}-1-piperidinyl)-2-propanyl]-1-

pyrrolidinecarboxamide

Mechanism of Action
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SNT-207858 acts as a selective antagonist at the melanocortin-4 receptor (MC-4R), a G

protein-coupled receptor (GPCR) primarily expressed in the brain. The MC-4R is a key

component of the leptin-melanocortin signaling pathway, which plays a crucial role in regulating

energy homeostasis, appetite, and body weight.

Under normal physiological conditions, the binding of agonist ligands, such as α-melanocyte-

stimulating hormone (α-MSH), to the MC-4R activates the receptor. This activation primarily

couples to the Gαs protein, leading to the stimulation of adenylyl cyclase (AC), which in turn

increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP

activates protein kinase A (PKA), which then phosphorylates downstream targets, ultimately

leading to a reduction in food intake and an increase in energy expenditure. The MC-4R can

also signal through other G proteins, such as Gαi and Gαq, and activate the ERK1/2 pathway.

As an antagonist, SNT-207858 binds to the MC-4R but does not activate it. By occupying the

receptor's binding site, it prevents the endogenous agonist α-MSH from binding and initiating

the downstream signaling cascade. This blockade of MC-4R signaling is expected to increase

food intake and decrease energy expenditure, making SNT-207858 a potential therapeutic

agent for conditions characterized by anorexia and cachexia, such as cancer-associated

cachexia.
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Caption: MC-4 Receptor Signaling Pathway and the Antagonistic Action of SNT-207858.

In Vitro Pharmacology
SNT-207858 has been characterized in vitro for its binding affinity and functional antagonism at

the human melanocortin-4 receptor.

Parameter Value

Binding Affinity (IC₅₀) 22 nM

Functional Antagonism (IC₅₀) 11 nM

Selectivity vs. MC-3R ~170-fold

Selectivity vs. MC-5R ~40-fold

Experimental Protocols
3.1. Radioligand Binding Assay (General Protocol)

This protocol outlines a general method for determining the binding affinity of a test compound

like SNT-207858 to the MC-4R.

Cell Culture and Membrane Preparation:

Culture HEK293 cells stably or transiently expressing the human MC-4 receptor.

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease

inhibitors).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the supernatant at high speed to pellet the cell membranes.

Resuspend the membrane pellet in an appropriate assay buffer.

Binding Assay:

In a 96-well plate, add the cell membrane preparation.
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Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-NDP-α-MSH).

Add varying concentrations of the unlabeled test compound (SNT-207858).

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined

period to reach equilibrium.

Separate the bound from free radioligand by rapid filtration through a glass fiber filter mat

using a cell harvester.

Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

3.2. cAMP Functional Assay (General Protocol)

This protocol describes a general method to assess the functional antagonist activity of SNT-

207858 at the MC-4R.

Cell Culture:

Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human MC-4

receptor.

cAMP Measurement:

Seed the cells in a 96-well or 384-well plate and allow them to adhere.

Pre-incubate the cells with varying concentrations of the antagonist (SNT-207858) for a

defined period.
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Stimulate the cells with a fixed concentration of an MC-4R agonist (e.g., α-MSH) at its

EC₅₀ or EC₈₀ concentration.

Incubate for a specific time to allow for cAMP production.

Lyse the cells and measure the intracellular cAMP levels using a commercially available

kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Data Analysis:

Plot the measured cAMP levels against the logarithm of the antagonist concentration.

Fit the data to a dose-response curve to calculate the IC₅₀ value, representing the

concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

Experimental Workflow Diagram
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Caption: Workflow for In Vitro Characterization of SNT-207858.

In Vivo Pharmacology
The in vivo efficacy of SNT-207858 has been evaluated in a murine model of cancer-

associated cachexia.
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Animal Model
C26 Adenocarcinoma-Induced Cachexia
in Mice

Treatment
SNT-207858 (30 mg/kg, oral administration,

once daily for 15 days)

Outcome Significantly reduced tumor-induced weight loss.

Experimental Protocol
4.1. C26 Adenocarcinoma-Induced Cachexia Model (General Protocol)

Animal Model:

Use male BALB/c or CD2F1 mice.

Acclimate the animals to the housing conditions for at least one week before the

experiment.

Tumor Cell Culture and Implantation:

Culture Colon-26 (C26) adenocarcinoma cells in appropriate media.

Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture

medium.

Subcutaneously inject a specific number of C26 cells (e.g., 1 x 10⁶ cells) into the flank of

each mouse.

Treatment:

Once tumors are established or on a pre-determined schedule, begin treatment with SNT-

207858 or vehicle control.

Administer the compound orally at the specified dose and frequency.

Monitoring and Endpoints:
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Monitor body weight, tumor volume, and food intake regularly.

At the end of the study, euthanize the animals and collect tissues (e.g., tumors, muscles,

fat pads) for further analysis.

Analyze endpoints such as changes in body weight (corrected for tumor weight), muscle

mass, and fat mass.
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Caption: Workflow for In Vivo Efficacy Testing in a Cancer Cachexia Model.

Pharmacokinetics
While specific pharmacokinetic parameters for SNT-207858 are not publicly available, it has

been described as an orally active and blood-brain barrier penetrating compound. Further

studies would be required to determine its oral bioavailability, plasma half-life, clearance, and

brain-to-plasma concentration ratio.

Summary and Future Directions
SNT-207858 is a selective and potent antagonist of the MC-4 receptor with demonstrated in

vitro activity and in vivo efficacy in a preclinical model of cancer cachexia. Its ability to block the

anorexic signals mediated by the MC-4R suggests its potential as a therapeutic agent for the

treatment of cachexia and other conditions associated with involuntary weight loss.

Future research should focus on:

Detailed pharmacokinetic and pharmacodynamic studies to establish a clear dose-response

relationship and optimal dosing regimen.

Evaluation in a broader range of preclinical models of cachexia and anorexia.

Investigation of its safety and toxicology profile.

Elucidation of its effects on specific downstream signaling pathways beyond cAMP

modulation.

This technical guide provides a comprehensive summary of the currently available information

on SNT-207858. It is intended to serve as a valuable resource for the scientific community to

facilitate further research and development of this promising compound.

To cite this document: BenchChem. [SNT-207858 Free Base: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2846375#snt-207858-free-base-cas-number-
1104080-42-3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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